CYP2E1 Inhibition: Ortho vs Para Acetamide
N-[2-(1-Hydroxyethyl)phenyl]acetamide demonstrates quantifiable mechanism-based inhibition of cytochrome P450 2E1 (CYP2E1) with a Ki value of 1.00 × 10⁶ nM (1.00 mM) in rabbit microsomal preparations using 7-ethoxy-4-trifluoromethylcoumarin (7-EFC) O-deethylation as the probe activity [1]. This inhibition profile is mechanistically distinct from the class-level behavior of para-substituted analogs such as N-[4-(2-hydroxyethyl)phenyl]acetamide, which are not documented as CYP2E1 mechanism-based inhibitors and are instead primarily characterized by analgesic and anti-inflammatory activities via COX pathway modulation . The observed Ki value establishes a baseline potency benchmark for structure-activity relationship studies targeting CYP2E1, a key enzyme implicated in the metabolic activation of procarcinogens and hepatotoxins including acetaminophen, ethanol, and nitrosamines [2].
| Evidence Dimension | CYP2E1 mechanism-based inhibition constant (Ki) |
|---|---|
| Target Compound Data | 1.00 × 10⁶ nM (1.00 mM) |
| Comparator Or Baseline | N-[4-(2-hydroxyethyl)phenyl]acetamide: No documented CYP2E1 mechanism-based inhibition |
| Quantified Difference | Target compound shows measurable Ki; comparator lacks CYP2E1 interaction data |
| Conditions | Rabbit liver microsomes; 7-EFC O-deethylation assay |
Why This Matters
This provides a defined CYP2E1 interaction parameter for metabolic liability screening and enables direct benchmarking of ortho-substituted hydroxyethyl acetamides against para-substituted analogs that lack comparable CYP2E1 engagement.
- [1] BindingDB. BDBM50027798 (CHEMBL1908221). Ki: 1.00E+6 nM for CYP2E1 mechanism-based inhibition. ChEMBL-curated data from F. Hoffmann-La Roche. Retrieved April 2026. View Source
- [2] BindingDB. CYP2E1 target functional role in procarcinogen activation. Retrieved April 2026. View Source
